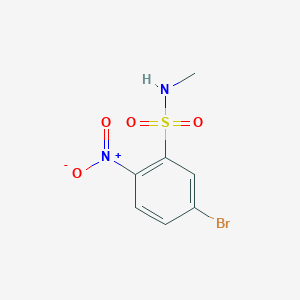
(E)-N'-(4-hydroxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N'-(4-hydroxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C22H18N4O3 and its molecular weight is 386.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of compounds related to "(E)-N'-(4-hydroxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide" involves detailed spectroscopic methods for characterization. Karrouchi et al. (2021) synthesized a compound through a methodology involving FT-IR, 1H & 13C NMR, and ESI-MS spectroscopic methods. The study highlighted the compound's structural features and provided insights into its electronic and molecular properties through computational chemistry techniques, including hybrid B3LYP/6-311++G** calculations (Karrouchi et al., 2021).
Molecular Docking Studies
Molecular docking studies explore the interaction between synthesized compounds and biological targets. For example, the compound synthesized by Karrouchi et al. (2021) was investigated for its potential anti-diabetic properties through docking studies, demonstrating how similar compounds could be designed for therapeutic purposes. These studies provide a foundation for understanding the biological activity and potential therapeutic applications of compounds (Karrouchi et al., 2021).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-(4-hydroxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves the condensation of 4-hydroxybenzaldehyde with 3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide in the presence of a base to form the Schiff base intermediate. The Schiff base intermediate is then reduced to the final product using a reducing agent.", "Starting Materials": [ "4-hydroxybenzaldehyde", "3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide", "Base", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 4-hydroxybenzaldehyde and 3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide in a suitable solvent.", "Step 2: Add a base to the reaction mixture and stir at room temperature for several hours to form the Schiff base intermediate.", "Step 3: Filter the reaction mixture to obtain the Schiff base intermediate.", "Step 4: Dissolve the Schiff base intermediate in a suitable solvent.", "Step 5: Add a reducing agent to the reaction mixture and stir at room temperature for several hours to obtain the final product.", "Step 6: Filter the reaction mixture and purify the product using standard techniques such as recrystallization or column chromatography." ] } | |
Número CAS |
306754-73-4 |
Fórmula molecular |
C22H18N4O3 |
Peso molecular |
386.411 |
Nombre IUPAC |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H18N4O3/c1-29-20-11-8-15-4-2-3-5-17(15)21(20)18-12-19(25-24-18)22(28)26-23-13-14-6-9-16(27)10-7-14/h2-13,27H,1H3,(H,24,25)(H,26,28)/b23-13+ |
Clave InChI |
IEHFYSHYCOPSOG-YDZHTSKRSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-((6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2888692.png)

![7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1'-cyclohexane]](/img/structure/B2888697.png)




![(2-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2888707.png)

![N-{3-acetyl-6-[3-(2-methoxyphenoxy)propyl]-12-methyl-7-oxospiro[1,3,4-thiadiaz oline-2,3'-indoline]-5-yl}acetamide](/img/structure/B2888710.png)



![4-{[(7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl)sulfanyl]methyl}phenyl methyl ether](/img/structure/B2888714.png)